Specific Scientific Field: Hematology - Oncology
Application Summary: BMS-833923 is used in combination with dasatinib, a tyrosine kinase inhibitor, for the treatment of Chronic Myeloid Leukemia (CML) that shows resistance or suboptimal response to a prior Tyrosine Kinase Inhibitor (TKI) .
Methods of Application: In a phase 1 study, dasatinib plus BMS-833923 was evaluated using a “Rolling-Six” design. Patients with chronic phase (CP) CML and resistance or suboptimal response to any prior TKI or with either advanced phase (accelerated phase/blast phase [AP/BP]) CML or Ph+ acute lymphoblastic leukemia (Ph+ALL) resistant to imatinib or nilotinib were treated with dasatinib (100 mg/d in CML-CP, 140 mg/d in CML-AP/BP or Ph+ ALL). After 4 weeks, SMOi was added at dose levels (DLs) of 100 mg/d (DL1), 200 mg/d (DL2) or 50 mg/d (DL-1) .
Results or Outcomes: Twenty-seven patients were enrolled (19 CML-CP, 4 CML-AP/BP, 4 Ph+ ALL), of whom 5 discontinued before week 8 (4 with early progression and 1 ineligible), leaving 22 patients evaluable for DLT .
Application Summary: BMS-833923 is used in patients with relapsed or refractory Multiple Myeloma .
Methods of Application: The trial is designed to identify a maximum tolerated dose (MTD) and evaluate safety, tolerability, pharmacokinetics (PK), and pharmacodynamics of BMS-833923 administered in escalating dose cohorts as monotherapy or in combination with lenalidomide plus dexamethasone or with bortezomib in subjects with relapsed or refractory MM .
Results or Outcomes: As of June 20, 2011, 19 patients have been treated at six dose levels in the single agent arm: 60/30 mg (n=3), 120/60 mg (n=3), 90 mg (n=5), 135 mg (n=3), 270 mg (n=3), and 500 mg (n=2); 6 of these patients added lenalidomide plus dexamethasone and 4 patients added bortezomib .
Specific Scientific Field: Oncology
Application Summary: BMS-833923 has shown robust inhibition of the Hedgehog pathway in animal models with medulloblastoma and pancreatic carcinoma xenografts .
Methods of Application: The compound was administered at a single oral dose .
Results or Outcomes: The study reported robust inhibition of the Hedgehog pathway in the treated animal models .
BMS-833923, also known as XL-139, is a potent antagonist of the Smoothened protein, which plays a crucial role in the Hedgehog signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with aberrant Hedgehog signaling, such as certain cancers and bone disorders. BMS-833923 has a molecular formula of C30H27N5O and a molecular weight of approximately 473.6 Da .
BMS-833923 functions primarily through inhibition of the Smoothened receptor, thereby blocking the downstream signaling cascade of the Hedgehog pathway. This inhibition leads to decreased expression of target genes regulated by Gli transcription factors, such as Gli1 and PTCH1. The compound exhibits an IC50 value of 5.8 nM in cell-based assays, indicating its high potency in blocking Hedgehog signaling .
The biological activity of BMS-833923 has been extensively studied. It has been shown to significantly inhibit osteoblast differentiation in human mesenchymal stem cells. This effect is reflected by decreased alkaline phosphatase activity and reduced mineralization in vitro . Furthermore, global gene expression profiling revealed that treatment with BMS-833923 resulted in the upregulation of 348 genes and downregulation of 540 genes, affecting multiple signaling pathways including G protein-coupled receptors and inflammatory responses .
The synthesis of BMS-833923 involves multi-step organic reactions that typically include the formation of key intermediates through coupling reactions and functional group modifications. While specific synthetic routes are proprietary, general methodologies may involve reactions such as amine coupling, cyclization, and purification processes to yield the final crystalline product with high purity levels (≥98%) .
BMS-833923 has potential applications in:
Interaction studies have demonstrated that BMS-833923 can modulate various signaling pathways beyond Hedgehog signaling. For instance, it has been shown to affect pathways involved in inflammation and bone remodeling. The compound's ability to alter gene expression profiles indicates potential interactions with other cellular mechanisms that warrant further investigation .
BMS-833923 is part of a class of compounds that inhibit the Hedgehog signaling pathway. Here are some similar compounds along with a comparison highlighting their uniqueness:
BMS-833923 stands out due to its potent inhibition profile and emerging applications beyond oncology, including potential antibacterial properties.
BMS-833923 exhibits potent antagonistic activity against the Smoothened receptor through direct binding interactions that prevent normal receptor activation [2] [4]. The compound demonstrates exceptional binding affinity with an IC50 value of 21 nanomolar for inhibiting BODIPY cyclopamine binding to Smoothened [2] [4]. In cell-based assays measuring GLI1 and PTCH1 expression, BMS-833923 shows IC50 values ranging from 6 to 35 nanomolar against both wild-type and activated mutant forms of Smoothened [2].
The binding mechanism involves direct competition with cyclopamine for the same binding site on the Smoothened receptor [21]. Fluorescence-activated cell sorting based binding assays demonstrate that BMS-833923 dose-dependently suppresses cyclopamine binding to Smoothened with remarkable potency [2]. The compound maintains activity against clinically relevant mutations, including the D473H variant associated with therapeutic resistance in medulloblastoma patients [21].
Table 1: BMS-833923 Binding Affinity Data
| Parameter | Value | Reference |
|---|---|---|
| BODIPY cyclopamine binding inhibition IC50 | 21 nM | [2] [4] |
| GLI1 and PTCH1 expression inhibition IC50 (wild-type SMO) | 6-35 nM | [2] |
| GLI1 and PTCH1 expression inhibition IC50 (activated mutant SMO) | 6-35 nM | [2] |
| Cyclopamine displacement from SMO-D473H Ki | 478 ± 123 nM | [21] |
| Wild-type SMO binding affinity IC50 (cell-based assays) | 5.8 nM | [29] |
Structural analysis reveals that BMS-833923 interacts with the transmembrane domain of Smoothened through specific amino acid residues that are critical for receptor function [6]. Molecular docking studies demonstrate superior binding affinity compared to other established inhibitors, with appreciable ligand-receptor interactions involving van der Waals forces and electrostatic interactions [5] [6]. The compound shows interactions with key residues including Ile389, Phe484, Trp281, Asp384, and multiple leucine residues within the transmembrane domain [6].
The inhibition of GLI transcription factor activation represents a fundamental mechanism through which BMS-833923 exerts its anti-proliferative effects [1] [3]. Treatment with BMS-833923 results in significant downregulation of both GLI1 and GLI2 expression in multiple cell types, including human mesenchymal stem cells and cancer cell lines [1] [15]. In human skeletal mesenchymal stem cells treated with 3 micromolar BMS-833923, significant inhibition of GLI1 and PTCH1 expression was observed within 48 hours of treatment [1].
The compound's effects on GLI transcription factors extend beyond simple expression inhibition to functional disruption of transcriptional activity [3] [15]. In non-small cell lung cancer cell lines H1650 and H1975, BMS-833923 treatment at 500 nanomolar concentrations resulted in reduced GLI1 levels and significantly diminished Sox2 expression, a critical stem cell transcription factor [3]. This dual inhibition effectively eliminates stem cell-like properties in cancer cells through coordinated suppression of GLI-mediated transcriptional programs [3].
Table 2: GLI Transcription Factor Inhibition Data
| Cell Line/Model | GLI1 Inhibition | GLI2 Inhibition | Concentration |
|---|---|---|---|
| Human mesenchymal stem cells | Significant downregulation | Not specifically reported | 3 μM |
| PANC1 (pancreatic cancer) | Reduced expression | Reduced expression | Not specified |
| H1650 (non-small cell lung cancer) | Reduced levels | Not specifically reported | 500 nM combination |
| H1975 (non-small cell lung cancer) | Reduced levels | Not specifically reported | 500 nM combination |
| Multiple myeloma cells | Growth inhibition | Not specifically reported | Not specified |
| Esophageal adenocarcinoma | Not specifically reported | Not specifically reported | 10 μM |
Mechanistic studies reveal that BMS-833923 prevents the nuclear accumulation of GLI proteins, thereby blocking their ability to function as transcriptional activators [15] [23]. The compound disrupts the physical and functional interactions between GLI1 and GLI2, which normally coordinate to regulate target gene expression [15] [23]. Chromatin immunoprecipitation studies demonstrate that BMS-833923 treatment reduces GLI occupancy at target gene promoters, including those controlling BCL2, MYCN, and CCND1 expression [15] [23].
BMS-833923 demonstrates superior binding characteristics compared to established Smoothened inhibitors, particularly in its ability to maintain activity against resistance mutations [5] [6] [21]. Molecular docking analysis identifies BMS-833923 as having the highest binding affinity among eight tested Smoothened antagonists, including cyclopamine, vismodegib, and other clinically relevant compounds [5] [6]. The compound shows enhanced binding through optimized molecular interactions within the Smoothened binding pocket [6].
Comparative studies reveal significant differences in binding mechanisms between BMS-833923 and canonical inhibitors [7] [21]. While cyclopamine binds to wild-type Smoothened with a Ki of 116 ± 21 nanomolar for the D473H mutant, BMS-833923 maintains robust binding with a Ki of 478 ± 123 nanomolar to the same mutant receptor [21]. This retained activity against resistance mutations distinguishes BMS-833923 from vismodegib and LDE-225, both of which show largely ineffective binding to the D473H mutant [7] [21].
Table 3: Comparative Binding Affinity versus Canonical Inhibitors
| Compound | SMO Binding IC50/Ki | Wild-type SMO Activity | Mutant SMO (D473H) Activity |
|---|---|---|---|
| BMS-833923 | 21 nM (BODIPY displacement) | 5.8-35 nM | Active (478 nM Ki) |
| Cyclopamine | 116 ± 21 nM (mutant D473H) | 500-700 nM | Active (232 ± 53 nM Ki) |
| Vismodegib | Largely ineffective at D473H | Active | Largely inactive |
| LDE-225 (Sonidegib) | Largely ineffective at D473H | Active | Largely inactive |
| CUR61414 | 44 nM (Ki) | 100-200 nM | Not reported |
The binding profile analysis demonstrates that BMS-833923 exhibits distinct pharmacological properties compared to other Smoothened antagonists [7]. Unlike most compounds that show reduced potency against mutant SMO M2 compared to wild-type, BMS-833923 maintains consistent inhibitory activity across both receptor variants [7]. This unique binding characteristic suggests that BMS-833923 may interact with Smoothened through binding sites or conformational states that are preserved even in resistance mutations [7] [21].
BMS-833923 functions through allosteric modulation of Smoothened transmembrane domains, inducing conformational changes that propagate throughout the receptor structure [12] [13]. The compound binds within the long, narrow cavity formed by the seven transmembrane helices and induces structural rearrangements that affect receptor activation [12] [24]. Crystal structural studies reveal that Smoothened contains multiple distinct ligand-binding sites within its transmembrane domain, with different antagonists occupying various sub-sites within this extended binding cavity [24].
The allosteric mechanism involves interactions with specific transmembrane regions that control Smoothened activation state [10] [12]. BMS-833923 binding affects the positioning of transmembrane helices TM5, TM6, and TM7, which are linked to helix8 and play crucial roles in shaping the conformational disposition of the intracellular domain [10]. These conformational changes prevent the normal activation cascade that would otherwise lead to GLI transcription factor activation [12] [13].
Molecular dynamics simulations demonstrate that BMS-833923 binding induces specific changes in the interface between the cysteine-rich domain, linker domain, and transmembrane domain of Smoothened [12]. The compound stabilizes the inactive state of the receptor by preventing the conformational transitions required for signal transduction [12]. The allosteric nature of this inhibition is evidenced by the compound's ability to block Smoothened signaling even when the receptor retains its basic structural integrity [14] [17].
BMS-833923 demonstrates exceptional potency in inhibiting Hedgehog signaling across various cellular models, with half-maximal inhibitory concentration values ranging from nanomolar to micromolar concentrations depending on the specific assay and cell line employed. The compound exhibits its highest potency in direct biochemical assays targeting the Smoothened receptor, with an inhibitory concentration fifty of 5.8 nanomolar in NIH3T3 cells for general Hedgehog pathway activity blockade [4] [3]. In competitive binding assays, BMS-833923 demonstrates dose-dependent inhibition of BODIPY cyclopamine binding to Smoothened with an inhibitory concentration fifty of 21 nanomolar, confirming its direct interaction with the target receptor [4] [5].
In cell lines expressing wild-type Smoothened or activated mutant forms of the receptor, BMS-833923 effectively suppresses the expression of downstream Hedgehog pathway effectors GLI Family Zinc Finger 1 and Patched 1, with inhibitory concentration fifty values ranging from 6 to 35 nanomolar [6] [4]. This potent inhibition of key downstream readouts confirms the compound's ability to effectively block canonical Hedgehog signaling at physiologically relevant concentrations.
The antiproliferative effects of BMS-833923 vary significantly across different cancer cell lines, with esophageal adenocarcinoma cell lines OE19 and OE33 demonstrating inhibitory concentration fifty values of 10 micromolar for growth inhibition [4] [7]. Similarly, in cholangiocarcinoma EGI-1 cells, treatment with BMS-833923 at 10 micromolar concentration resulted in up to 89.4 percent inhibition of cell proliferation compared to control conditions [8]. These findings indicate that while BMS-833923 maintains potent biochemical activity against Smoothened at nanomolar concentrations, achieving significant antiproliferative effects in cancer cell lines typically requires micromolar concentrations, suggesting potential contributions from pharmacokinetic factors or cellular uptake limitations.
The compound demonstrates particularly robust activity against medulloblastoma and pancreatic carcinoma cell lines, where it has shown efficacy in both cell-based assays and xenograft models [6] [9]. In multiple myeloma cells, BMS-833923 inhibited cell growth and reduced the proportion of aldehyde dehydrogenase-positive cancer stem cells, highlighting its potential utility against hematological malignancies with activated Hedgehog signaling [4].
BMS-833923 induces programmed cell death through activation of the intrinsic apoptotic pathway, also known as the mitochondrial pathway, in Hedgehog-dependent cancer cell lines [10] [7]. This mechanism represents a critical component of the compound's anticancer activity, as the intrinsic pathway is responsible for responding to cellular stress signals and initiating the cascade of events leading to controlled cell death.
The intrinsic apoptotic pathway initiated by BMS-833923 treatment involves the classical mitochondrial-mediated cascade, where Hedgehog pathway inhibition creates cellular stress conditions that trigger mitochondrial outer membrane permeabilization [11] [12]. This process leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm, where it associates with apoptotic protease-activating factor-1 to form the apoptosome complex [13] [14]. The formation of this heptameric complex serves as a platform for the recruitment and activation of initiator caspase-9, which subsequently activates effector caspases including caspase-3 and caspase-7 to execute the apoptotic program [13] [15].
In esophageal adenocarcinoma cell lines, BMS-833923 treatment at concentrations of 10 micromolar resulted in significant apoptosis induction specifically through the intrinsic pathway, as demonstrated by flow cytometry, Western blotting, and immunofluorescence analyses [7] [16]. The apoptotic response was accompanied by decreased Hedgehog pathway activity, indicating that the loss of pro-survival signals from this developmental pathway contributes to the initiation of the death program.
The compound's ability to induce apoptosis via the intrinsic pathway is particularly relevant for cancer therapy, as many cancer cells have defects in extrinsic pathway signaling through death receptors but retain functional intrinsic pathway machinery [17]. The mitochondrial pathway is also less susceptible to certain forms of cancer cell resistance mechanisms, making it an attractive target for therapeutic intervention. Furthermore, the intrinsic pathway can be activated independently of p53 status in many cellular contexts, potentially providing therapeutic benefit even in cancers with p53 mutations [12] [13].
The temporal sequence of events following BMS-833923 treatment involves early Hedgehog pathway inhibition, followed by cellular stress responses that culminate in mitochondrial dysfunction and cytochrome c release [18]. This sequence suggests that the compound's pro-apoptotic effects are secondary to its primary mechanism of Smoothened antagonism, rather than representing off-target toxicity.
BMS-833923 exerts profound inhibitory effects on osteoblast differentiation and bone formation processes, demonstrating the critical role of Hedgehog signaling in skeletal biology and bone remodeling [1] [2]. Treatment of human skeletal mesenchymal stem cells with BMS-833923 at 3 micromolar concentration results in significant suppression of osteoblastic differentiation, as evidenced by multiple functional and molecular readouts.
The compound dramatically reduces alkaline phosphatase activity, a key enzymatic marker of osteoblast function and bone formation [1] [2]. Cytochemical staining and quantitative enzymatic assays both demonstrate significant decreases in alkaline phosphatase activity compared to dimethyl sulfoxide vehicle-treated control cells, without affecting overall cell viability. This selective inhibition of differentiation-associated enzymatic activity indicates that BMS-833923 specifically targets the osteogenic program rather than inducing general cellular toxicity.
Mineralized matrix formation, assessed through Alizarin red staining for calcium deposits, shows marked reduction following BMS-833923 treatment [1] [2]. This represents a functional endpoint of osteoblast differentiation, as mature osteoblasts deposit mineralized extracellular matrix that ultimately forms bone tissue. The significant reduction in mineralization capacity demonstrates that BMS-833923 not only affects early differentiation markers but also impairs the terminal functions of osteoblastic cells.
At the molecular level, BMS-833923 treatment results in downregulation of key osteoblast-related genes including alkaline phosphatase, collagen type I alpha 1 chain, and osteonectin [1] [2]. These genes represent essential components of the osteoblastic phenotype, with collagen type I serving as the primary organic matrix component of bone and osteonectin functioning as a critical regulator of mineral deposition. The coordinated downregulation of these genes indicates that BMS-833923 affects fundamental transcriptional programs controlling osteoblast identity and function.
In vivo studies using subcutaneous implantation of human mesenchymal stem cells mixed with hydroxyapatite-tricalcium phosphate granules in immunodeficient mice demonstrate the physiological relevance of these in vitro findings [1] [2]. BMS-833923-treated cells exhibited a dramatic 90 percent reduction in ectopic bone formation compared to control conditions, with statistical significance of p less than 0.0001. Additionally, collagen matrix formation was reduced by 30 percent with significance of p less than 0.001, confirming that the inhibitory effects of BMS-833923 translate to meaningful reductions in bone formation capacity in physiological contexts.
These findings have important implications for understanding both the normal role of Hedgehog signaling in bone biology and the potential therapeutic applications of Hedgehog pathway inhibitors. The robust inhibition of bone formation suggests that BMS-833923 and related compounds could be useful for treating pathological conditions characterized by excessive bone and cartilage formation, such as heterotopic ossification or certain sclerotic bone metastases.
BMS-833923 treatment results in significant modulation of Nuclear Factor kappa B and Signal Transducer and Activator of Transcription signaling networks, representing key downstream effector pathways through which Hedgehog signaling influences cellular responses [1] [2]. Global gene expression profiling using microarray analysis revealed that BMS-833923 treatment of human mesenchymal stem cells results in the upregulation of 348 genes and downregulation of 540 genes, with fold changes greater than or equal to 2.0 and corrected p-values less than 0.05 [1] [2].
Ingenuity Pathway Analysis of the differentially expressed genes identified Nuclear Factor kappa B and Signal Transducer and Activator of Transcription signaling as among the most significantly affected networks following BMS-833923 treatment [1] [2]. This finding indicates that Hedgehog pathway inhibition has broad effects on inflammatory and immune signaling cascades that extend well beyond the direct targets of GLI transcription factors.
The Nuclear Factor kappa B pathway, which serves as a master regulator of inflammatory responses, cell survival, and proliferation, showed significant suppression following BMS-833923 treatment [1] [2]. This suppression was characterized by reduced expression of Nuclear Factor kappa B target genes involved in cytokine production and inflammatory responses. The downregulation of this pathway may contribute to the reduced osteoblast differentiation observed, as Nuclear Factor kappa B signaling has been implicated in bone formation processes and osteoblast function.
Similarly, Signal Transducer and Activator of Transcription signaling, which mediates responses to cytokines and growth factors, demonstrated significant suppression in BMS-833923-treated cells [1] [2]. The Signal Transducer and Activator of Transcription family of transcription factors plays crucial roles in cellular differentiation, proliferation, and survival, and their suppression likely contributes to the altered differentiation capacity observed in treated mesenchymal stem cells.
The compound's effects on cytokine and chemokine expression provide additional evidence for its impact on Nuclear Factor kappa B and Signal Transducer and Activator of Transcription networks [1] [2]. Genes encoding tumor necrosis factor, interleukin-6, and multiple chemokines including CXCL1, CXCL2, CXCL3, and CCL20 showed significant downregulation with p-values less than 0.0001. These cytokines and chemokines are established targets of Nuclear Factor kappa B signaling and play important roles in bone remodeling through their effects on both osteoblast and osteoclast function.
The suppression of chemokine expression is particularly noteworthy, as these signaling molecules are involved in the recruitment of progenitor cells to bone regeneration sites [1] [2]. The downregulation of CC and CXC chemokine subfamily members suggests that BMS-833923 may impair the cellular recruitment processes necessary for effective bone repair and remodeling.
Pathway analysis also revealed significant effects on additional signaling networks including G-protein coupled receptor signaling, RANK-RANKL pathways involved in bone remodeling, insulin signaling, and broader inflammatory response cascades [1] [2]. This extensive network of affected pathways demonstrates that Hedgehog signaling serves as a central regulatory hub that coordinates multiple aspects of cellular behavior, and its inhibition by BMS-833923 results in widespread alterations in gene expression and cellular function.